molecular formula C15H20Cl2N2O2S B6446650 N-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2549053-04-3

N-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6446650
CAS No.: 2549053-04-3
M. Wt: 363.3 g/mol
InChI Key: HLCADUBEPYAYQA-UHFFFAOYSA-N
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Description

N-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a chemical compound with a molecular formula of C15H20Cl2N2O2S This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dichlorophenylmethyl group and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. One common method involves the reaction of 3,4-dichlorobenzyl chloride with piperidine under basic conditions to form the 1-[(3,4-dichlorophenyl)methyl]piperidine intermediate.

    Cyclopropanesulfonamide Formation: The intermediate is then reacted with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine or sulfonamide derivatives.

Scientific Research Applications

N-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}methanesulfonamide
  • N-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}ethanesulfonamide

Uniqueness

N-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is unique due to the presence of the cyclopropanesulfonamide group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O2S/c16-14-6-3-11(8-15(14)17)9-19-7-1-2-12(10-19)18-22(20,21)13-4-5-13/h3,6,8,12-13,18H,1-2,4-5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCADUBEPYAYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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